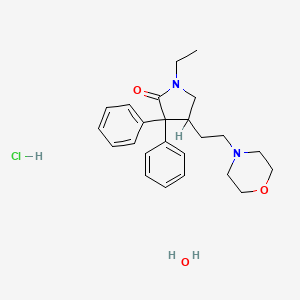

Doxapram hydrochloride monohydrate

Vue d'ensemble

Description

Doxapram hydrochloride monohydrate is a central and respiratory stimulant with a brief duration of action. It is primarily used as a temporary treatment for acute respiratory failure, particularly when superimposed on chronic obstructive pulmonary disease, and for postoperative respiratory depression . The compound is known chemically as 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-2-pyrrolidinone monohydrochloride monohydrate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of doxapram hydrochloride monohydrate involves the reaction of 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-2-pyrrolidinone with hydrochloric acid in the presence of water to form the monohydrate salt . The reaction conditions typically involve controlled temperature and pH to ensure the formation of the desired monohydrate form.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the purification of the compound through crystallization and drying to obtain the monohydrate form .

Analyse Des Réactions Chimiques

Types of Reactions: Doxapram hydrochloride monohydrate primarily undergoes substitution reactions due to the presence of functional groups such as the morpholine ring and the pyrrolidinone structure .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include hydrochloric acid and other halogenating agents.

Oxidation and Reduction Reactions: These reactions are less common for this compound but can be carried out using standard oxidizing and reducing agents under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of doxapram, which may have different pharmacological properties .

Applications De Recherche Scientifique

Doxapram hydrochloride monohydrate has several scientific research applications:

Mécanisme D'action

Doxapram hydrochloride monohydrate produces respiratory stimulation mediated through the peripheral carotid chemoreceptors. It is thought to stimulate the carotid body by inhibiting certain potassium channels, leading to an increase in tidal volume and respiratory rate . The compound also induces a pressor response due to improved cardiac output rather than peripheral vasoconstriction .

Comparaison Avec Des Composés Similaires

Pentethylcyclanone: A compound with a similar structure and central nervous system stimulant properties.

Pentylenetetrazol: Another central nervous system stimulant with a different mechanism of action.

Uniqueness: Doxapram hydrochloride monohydrate is unique in its ability to stimulate respiration through peripheral chemoreceptors and its relatively low side effect profile compared to other central nervous system stimulants . Its specific action on potassium channels in the carotid body sets it apart from other respiratory stimulants .

Activité Biologique

Doxapram hydrochloride monohydrate is a central nervous system stimulant primarily used as a respiratory stimulant in clinical settings. This compound has garnered attention for its pharmacological effects, mechanism of action, and potential applications in various medical scenarios. The following sections provide a detailed overview of its biological activity, supported by research findings and case studies.

Doxapram hydrochloride has the molecular formula and a molecular weight of 432.99 g/mol. It appears as a white to off-white crystalline powder, sparingly soluble in water and alcohol .

The primary mechanism of action involves stimulation of the peripheral chemoreceptors located in the carotid bodies, which leads to increased respiratory rate and tidal volume. This effect is mediated through the inhibition of certain potassium channels, particularly K2P channels, which are involved in maintaining the resting membrane potential of cells . The onset of action typically occurs within 20 to 40 seconds after intravenous administration, with peak effects observed at 1 to 2 minutes .

Pharmacodynamics

Doxapram's pharmacodynamic profile reveals several critical effects:

- Respiratory Stimulation : Increases tidal volume and slightly elevates respiratory rate.

- Pressor Response : Can induce hypertension and tachycardia, especially in hypovolemic states due to improved cardiac output rather than peripheral vasoconstriction .

- Catecholamine Release : Administration has been associated with increased release of catecholamines, further influencing cardiovascular dynamics .

Respiratory Failure Management

A notable case involved a 51-year-old woman suffering from chronic respiratory failure who was treated with doxapram hydrochloride at doses ranging from 1 to 2 mg/kg. The treatment resulted in significant improvement in respiratory function, highlighting its utility in managing acute respiratory depression .

Use in Anesthesia

Doxapram has been effectively used as a reversal agent after general anesthesia in various animal models. For instance, it was administered to captive sharks and rays post-anesthesia, demonstrating its capacity to stimulate recovery from anesthetic-induced respiratory depression .

Research Findings on Biological Activity

Recent studies have explored doxapram's interaction with bacterial toxins and its potential neuroprotective effects:

- Blocking Lipopolysaccharides (LPS) Effects : Research indicates that doxapram can mitigate the adverse effects of LPS from Gram-negative bacteria. In crayfish models, doxapram was shown to block the increase in synaptic transmission typically induced by LPS, suggesting a protective role against bacterial toxins at neuromuscular junctions .

- Synaptic Transmission Modulation : At varying concentrations (5 mM enhancing and 10 mM blocking), doxapram demonstrated complex effects on synaptic transmission at glutamatergic synapses, indicating its dual role as both a stimulant and an inhibitor depending on dosage .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Chemical Structure | C24H31ClN2O2 • H2O |

| Onset of Action | 20-40 seconds after intravenous injection |

| Peak Effect | 1-2 minutes |

| Duration of Effect | 5-12 minutes |

| Primary Mechanism | Stimulation of carotid body chemoreceptors |

| Secondary Effects | Increased cardiac output; potential hypertensive response |

| Clinical Uses | Respiratory failure; reversal agent post-anesthesia |

Propriétés

IUPAC Name |

1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2.ClH.H2O/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;;/h3-12,22H,2,13-19H2,1H3;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMBFZRWMLIDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60991081 | |

| Record name | 1-Ethyl-4-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7081-53-0 | |

| Record name | 2-Pyrrolidinone, 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-, hydrochloride, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7081-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxapram hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-4-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOXAPRAM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5RU6UOQ5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.